molecular formula C8H7F2NO B12330587 6-(Difluoromethyl)-5-methylnicotinaldehyde

6-(Difluoromethyl)-5-methylnicotinaldehyde

Cat. No.: B12330587
M. Wt: 171.14 g/mol
InChI Key: USRPKELLERIGLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Difluoromethyl)-5-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a difluoromethyl group and a methyl group attached to a nicotinaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of nicotinaldehyde derivatives using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . This reaction is often carried out in the presence of a base and a suitable solvent, such as acetonitrile, at room temperature.

Industrial Production Methods

Industrial production of 6-(Difluoromethyl)-5-methylnicotinaldehyde may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-5-methylnicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 6-(Difluoromethyl)-5-methylnicotinic acid.

    Reduction: 6-(Difluoromethyl)-5-methylnicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Difluoromethyl)-5-methylnicotinaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)-5-methylnicotinaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

    6-(Trifluoromethyl)-5-methylnicotinaldehyde: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    5-Methylnicotinaldehyde: Lacks the difluoromethyl group.

    6-(Difluoromethyl)nicotinaldehyde: Lacks the methyl group.

Uniqueness

6-(Difluoromethyl)-5-methylnicotinaldehyde is unique due to the presence of both the difluoromethyl and methyl groups, which can influence its chemical reactivity and biological activity. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable building block in drug discovery and development .

Properties

Molecular Formula

C8H7F2NO

Molecular Weight

171.14 g/mol

IUPAC Name

6-(difluoromethyl)-5-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C8H7F2NO/c1-5-2-6(4-12)3-11-7(5)8(9)10/h2-4,8H,1H3

InChI Key

USRPKELLERIGLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C(F)F)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.